Product packaging for 1-Bromo-1,1-dinitroethane(Cat. No.:CAS No. 5432-38-2)

1-Bromo-1,1-dinitroethane

Cat. No.: B14728376
CAS No.: 5432-38-2
M. Wt: 198.96 g/mol
InChI Key: OQEQLVCWFCJMAT-UHFFFAOYSA-N
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Description

1-Bromo-1,1-dinitroethane (CAS 5432-38-2) is a chemical compound with the molecular formula C₂H₃BrN₂O₄ and a molecular weight of 198.96 g/mol . It is characterized by a density of approximately 1.982 g/cm³ . This compound serves as a valuable reagent and synthetic intermediate in organic chemistry and materials science research. Its molecular structure, featuring reactive bromine and electron-withdrawing nitro groups, makes it a subject of interest in kinetic studies and mechanism research . For instance, its reaction with potassium iodide has been kinetically characterized, proceeding with a second-order rate law . Researchers utilize this compound in the synthesis of more complex molecules, leveraging the reactivity of its bromine atom . The presence of nitro groups contributes to its high polarity, influencing its solubility profile and making it more soluble in polar solvents . As with many nitro compounds, it should be handled with extreme care due to potential explosive properties . This product is intended for industrial and scientific research purposes only. It is not for medicinal, edible, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3BrN2O4 B14728376 1-Bromo-1,1-dinitroethane CAS No. 5432-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5432-38-2

Molecular Formula

C2H3BrN2O4

Molecular Weight

198.96 g/mol

IUPAC Name

1-bromo-1,1-dinitroethane

InChI

InChI=1S/C2H3BrN2O4/c1-2(3,4(6)7)5(8)9/h1H3

InChI Key

OQEQLVCWFCJMAT-UHFFFAOYSA-N

Canonical SMILES

CC([N+](=O)[O-])([N+](=O)[O-])Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 1,1 Dinitroethane

Direct Halogenation Strategies

The most conventional route to 1-Bromo-1,1-dinitroethane involves the direct bromination of its immediate precursor, 1,1-dinitroethane (B1361779). ontosight.ai This approach leverages the acidity of the hydrogen atom on the carbon bearing the two nitro groups, facilitating its replacement with a bromine atom.

The standard synthesis of this compound is achieved through the reaction of 1,1-dinitroethane with elemental bromine, often in the presence of a catalyst. ontosight.ai Optimization of this protocol is key to maximizing yield and purity while minimizing reaction time and side products. Key parameters that are typically varied during optimization include the choice of solvent, the nature of the catalyst (if any), reaction temperature, and the molar ratio of reactants. While specific industrial protocols are proprietary, the table below illustrates typical parameters investigated in the optimization of such a reaction.

Table 1: Illustrative Parameters for the Optimization of 1,1-Dinitroethane Bromination

ParameterVariation 1Variation 2Variation 3Variation 4
Solvent DichloromethaneAcetic AcidWater (with base)No Solvent
Catalyst NoneSodium AcetatePyridinePhase Transfer Catalyst
Temperature 25°C50°C0°C80°C
Molar Ratio (Br₂:Substrate) 1.0:1.01.1:1.01.5:1.01.0:1.1
Hypothetical Yield ModerateHighLowModerate-High

The halogenation of alkanes can proceed via a free-radical chain mechanism, particularly when initiated by heat or ultraviolet (UV) light. libretexts.orgvedantu.com This mechanism consists of three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•). This step requires an energy input, typically from heat or light. libretexts.org

Reaction: Br₂ + energy → 2 Br•

Propagation: This is a self-sustaining cycle involving two key steps.

First, a bromine radical abstracts the hydrogen atom from the carbon of 1,1-dinitroethane, which is activated by the two electron-withdrawing nitro groups. This forms a molecule of hydrogen bromide (HBr) and a 1,1-dinitroethyl radical.

Next, the newly formed 1,1-dinitroethyl radical reacts with another molecule of bromine (Br₂), abstracting a bromine atom to form the desired product, this compound, and regenerating a bromine radical. libretexts.org This new bromine radical can then participate in another cycle, continuing the chain reaction.

Termination: The chain reaction concludes when the concentration of reactants is low enough that radicals combine with each other. This can happen in several ways, such as two bromine radicals combining to reform Br₂ or a bromine radical combining with a 1,1-dinitroethyl radical. libretexts.org

Indirect Synthetic Pathways through Precursors

Beyond direct halogenation, indirect methods involving the construction of the halonitroethane framework from different starting materials are being explored. These routes can offer advantages in terms of substrate availability and selectivity.

Electrochemical synthesis represents a modern and efficient method for creating complex organic molecules by using electricity to drive reactions, often eliminating the need for harsh chemical oxidants or reductants. researchgate.net While a specific, documented electrochemical synthesis for this compound is not widely published, the principles of organic electrochemistry suggest a feasible pathway.

Such a method could involve the anodic oxidation of the 1,1-dinitroethane anion (formed by deprotonation with a mild base). At the anode, the anion would lose an electron to form a 1,1-dinitroethyl radical. In the presence of a bromide source in the electrolyte solution, this radical could then react to form the final product. This approach provides a high degree of control over the reaction potential, potentially minimizing side reactions. youtube.com

Nitration of a suitable starting material to introduce the first nitro group.

A subsequent, second nitration step under different conditions to form the geminal dinitro functionality, yielding 1,1-dinitroethane. ontosight.ai

The final bromination step as described in the direct halogenation strategy.

This stepwise approach allows for the modular construction of the target molecule from simpler, more readily available precursors.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Electrosynthesis is a prime example of a green chemistry approach applicable to the formation of compounds like this compound. researchgate.net

By using electrons as the "reagent" for oxidation or reduction, electrochemical methods can replace toxic and hazardous chemical reagents. researchgate.net This leads to a higher atom economy, produces less chemical waste, and can often be performed under milder reaction conditions. The energy required can potentially be sourced from renewable resources, further enhancing the sustainability of the process.

Table 2: Comparison of Traditional vs. Green Electrochemical Synthesis Approaches

FeatureTraditional Chemical BrominationGreen Electrochemical Approach
Brominating Agent Elemental Bromine (Br₂)Bromide Salt (e.g., NaBr)
Oxidant/Catalyst Often requires strong bases or catalystsElectricity (Electrons)
Byproducts Stoichiometric amounts of halide salts/acidsMinimal, potentially H₂ at cathode
Safety Concerns Handling of corrosive and toxic Br₂Avoids handling of bulk hazardous reagents
Energy Source Thermal heatingElectricity (potentially renewable)

Reaction Chemistry and Mechanistic Elucidation of 1 Bromo 1,1 Dinitroethane

Nucleophilic Displacement Reactions of the Bromine Atom

The bromine atom in 1-bromo-1,1-dinitroethane is attached to a carbon atom that is also bonded to two powerful electron-withdrawing nitro groups. This electronic environment makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. reddit.com Nucleophilic substitution reactions, where a nucleophile replaces the bromide leaving group, are a characteristic feature of haloalkanes. chemguide.co.uklibretexts.org

These reactions typically proceed via an SN2 mechanism, especially with primary and secondary halides. youtube.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the carbon center. reddit.comstackexchange.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.com

However, the extreme electron-withdrawing nature of the two nitro groups at the α-carbon in this compound significantly influences the feasibility and outcome of nucleophilic substitution. While the carbon is highly activated towards nucleophilic attack, the stability of a potential carbocation intermediate is diminished, making an SN1 pathway less likely. The reaction with various nucleophiles, such as hydroxides youtube.com or amines, youtube.com would lead to the corresponding substituted products, although the harsh conditions often required can also promote competing elimination reactions.

Reactivity of the Geminal Dinitroethane Moiety

The presence of two nitro groups on the same carbon atom, known as a geminal dinitro moiety, confers unique reactivity to the molecule that extends beyond the simple chemistry of the bromine atom.

Michael Addition Reactions with Electron-Deficient Alkenes

The geminal dinitro group dramatically increases the acidity of the hydrogen atom on the same carbon. Deprotonation by a base generates a resonance-stabilized carbanion, the 1,1-dinitroethanide anion. This anion is an excellent nucleophile and can participate in Michael addition reactions. researchgate.netresearchgate.net The Michael reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). lookchem.com

The mechanism involves the attack of the 1,1-dinitroethanide anion on the β-carbon of the activated alkene, forming a new carbon-carbon bond and a resulting enolate, which is then protonated. This reaction is a powerful tool for forming new C-C bonds. lookchem.com The success of the Michael addition of nitroalkanes can depend on the nature of the nitroalkane, the electrophilicity of the alkene, and the base used. researchgate.net Strong bases are often required, especially for less reactive alkenes. lookchem.com

Oxidation-Reduction Chemistry

The chemistry of nitro compounds is rich in oxidation-reduction reactions. The nitro groups in this compound are in a high oxidation state and can be reduced. For instance, the reduction of nitro groups is a key step in the synthesis of amines. While specific studies on the comprehensive oxidation-reduction chemistry of this compound are not extensively detailed in readily available literature, the general principles of nitroalkane chemistry apply.

Conversely, the dinitromethyl group can influence the oxidation of other parts of a molecule. The strong inductive effect of the nitro groups can make adjacent atoms more susceptible to oxidation. For example, the oxidation of vicinal diols to aldehydes or ketones can be influenced by the electronic environment. chemistrynotmystery.com

Proton Transfer Equilibria and Acidity Studies

The two nitro groups exert a strong electron-withdrawing inductive and resonance effect, which significantly stabilizes the conjugate base formed upon deprotonation. This makes the hydrogen atom on the carbon bearing the nitro groups remarkably acidic for a C-H bond. Proton transfer reactions, which are fundamental to many chemical and biological processes, are therefore a key aspect of the chemistry of compounds containing a dinitromethyl group. nih.govchemrxiv.org

The acidity of 1,1-dinitroethane (B1361779) is well-documented, with a pKa value that is significantly lower than that of typical alkanes, reflecting the stability of the resulting dinitroethanide anion. nih.govut.ee This acidity is a critical factor in its ability to act as a carbon acid and participate in reactions like the Michael addition.

Table 1: Acidity Data for 1,1-Dinitroethane and Related Compounds

CompoundFormulapKa
1,1-DinitroethaneC₂H₄N₂O₄5.3
Nitromethane (B149229)CH₃NO₂10.2
Ethane (B1197151)C₂H₆~50

This table presents the pKa values for 1,1-dinitroethane in comparison to nitromethane and ethane to highlight the acidifying effect of the geminal dinitro group. Data sourced from various chemical databases and literature. nih.govut.ee

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form an alkene. These reactions are in direct competition with nucleophilic substitution. dalalinstitute.com

Dehydrobromination Pathways

Dehydrobromination is an elimination reaction that involves the removal of a hydrogen atom and a bromine atom from adjacent carbons, leading to the formation of a double bond. chemicalnote.com This reaction is typically promoted by a base. For this compound, the base abstracts a proton from the methyl group (the β-carbon), while the bromide ion departs from the α-carbon.

The mechanism of this elimination can be either E1 or E2. libretexts.org An E2 (bimolecular elimination) reaction is a concerted, one-step process where the base removes the β-hydrogen at the same time as the leaving group departs. dalalinstitute.commasterorganicchemistry.com This pathway is favored by strong bases. masterorganicchemistry.comyoutube.com The rate of the E2 reaction depends on the concentrations of both the substrate and the base. dalalinstitute.com

An E1 (unimolecular elimination) reaction is a two-step process. The first step is the slow departure of the leaving group to form a carbocation intermediate. In the second, fast step, a base removes a proton from an adjacent carbon to form the alkene. chemicalnote.com This mechanism is more common for tertiary alkyl halides and is favored by weaker bases and polar protic solvents.

Given the strong electron-withdrawing nature of the geminal dinitro group, which destabilizes an adjacent carbocation, the E1 pathway is highly unlikely for this compound. The acidity of the β-hydrogens is not significantly enhanced, but the use of a strong, non-nucleophilic (bulky) base would favor the E2 mechanism. masterorganicchemistry.com The choice of base and reaction conditions (e.g., temperature, solvent) is crucial in directing the reaction towards either substitution or elimination. youtube.comyoutube.comvaia.com Heating the reaction mixture generally favors elimination over substitution. youtube.com

Extensive research has been conducted to gather specific data on the Nitrous Acid Elimination (NAE) processes and cycloaddition reactions of the chemical compound this compound. Despite a thorough search of scientific literature, detailed experimental studies, mechanistic elucidations, and specific examples of its participation in these reaction types could not be located.

General principles of organic chemistry suggest that gem-dinitroalkanes and bromoalkanes can undergo various transformations. For instance, compounds containing nitro groups are known to participate in elimination reactions and can serve as precursors in the synthesis of heterocyclic systems. Similarly, the presence of a bromine atom can facilitate nucleophilic substitution or elimination pathways and can be involved in the formation of organometallic reagents for further reactions.

However, without specific studies on this compound, any discussion on its reactivity in NAE processes or cycloaddition reactions would be purely speculative. Such a discussion would rely on analogies to similar but distinct molecules and would not meet the standards of a scientifically accurate and authoritative article focused solely on the specified compound.

Therefore, due to the absence of direct research findings on the reaction chemistry of this compound, it is not possible to provide a detailed and evidence-based article on its Nitrous Acid Elimination processes and its role in cycloaddition reactions for the formation of heterocyclic systems as outlined in the request.

Applications of 1 Bromo 1,1 Dinitroethane in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

Development of High-Energy-Density Materials (HEDMs)

The application of 1-Bromo-1,1-dinitroethane in the development of HEDMs is an area where specific public research is sparse.

Precursor in Energetic Compound Synthesis (e.g., FOX-7 Derivatives)

Despite the theoretical potential of this compound as a building block for energetic materials due to its high nitrogen and oxygen content, there is no direct and detailed scientific literature available that confirms its use as a precursor in the synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7) or its derivatives. Existing documented syntheses of FOX-7 originate from other starting materials.

Structure-Performance Relationships in Energetic Materials

The relationship between the molecular structure of an energetic compound and its performance characteristics (such as detonation velocity and sensitivity) is a fundamental aspect of HEDM research. However, due to the lack of synthesized and characterized energetic materials explicitly derived from this compound in the available literature, no specific data on their structure-performance relationships can be provided.

Role in the Synthesis of Functional Organic Compounds

Beyond its potential in energetic materials, this compound is noted as a precursor for complex organic molecules. ontosight.ai The reactivity of the compound suggests its utility in introducing the dinitromethyl functionality into various molecular scaffolds. However, specific, well-documented examples of its application in the synthesis of other functional organic compounds, along with detailed research findings and data, are not currently present in the accessible scientific literature.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 1,1 Dinitroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-Bromo-1,1-dinitroethane, ¹H and ¹³C NMR would provide key insights into its chemical environment.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, the methyl (CH₃) protons would be expected to produce a single resonance. Due to the strong electron-withdrawing effects of the adjacent bromine and two nitro groups, this signal would be shifted significantly downfield compared to a simple alkane. For comparison, in 1,1-dibromoethane (B1583053), the methyl protons appear at approximately 2.46 ppm. chemicalbook.com Given that nitro groups are also powerfully electron-withdrawing, the chemical shift for the methyl protons in this compound is anticipated to be in a similar or even more downfield region. The signal would likely appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show two distinct signals corresponding to the two carbon atoms in the molecule. The methyl carbon (CH₃) would appear at a certain chemical shift, while the quaternary carbon (C(Br)(NO₂)₂) would be significantly shifted downfield due to the direct attachment of three electronegative groups (one bromine and two nitro groups). This substantial downfield shift is a characteristic feature for carbons bearing multiple electronegative substituents.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
¹H (CH₃)> 2.5SingletElectron-withdrawing effect of C(Br)(NO₂)₂ group; no adjacent protons.
¹³C (CH₃)~20-30Quartet (in ¹H-coupled)Standard methyl carbon range, shifted slightly downfield.
¹³C (C(Br)(NO₂)₂)> 80Singlet (in ¹H-decoupled)Strong deshielding from one bromine and two nitro groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorption bands of the nitro (NO₂) group. Strong symmetric and asymmetric stretching vibrations of the N-O bonds are expected to appear in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The C-N stretching vibration would likely be observed in the 800-900 cm⁻¹ range. The C-Br stretching vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would also be present.

Raman Spectroscopy: In the Raman spectrum, the symmetric stretching vibration of the nitro groups is expected to be a strong and characteristic band. The C-Br and C-N stretching vibrations would also be Raman active. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Technique
Asymmetric NO₂ Stretch1500 - 1600IR (Strong)
Symmetric NO₂ Stretch1300 - 1400IR (Strong), Raman (Strong)
C-H Stretch (methyl)2900 - 3000IR (Medium), Raman (Medium)
C-H Bend (methyl)1350 - 1450IR (Medium)
C-N Stretch800 - 900IR (Medium), Raman (Medium)
C-Br Stretch500 - 600IR (Medium), Raman (Strong)

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₂H₃BrN₂O₄), the molecular ion peak ([M]⁺) would be expected. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z).

Predicted mass spectrometry data for various adducts of this compound has been calculated. uni.lu The monoisotopic mass of the compound is 197.92763 Da. uni.lu Common fragmentation pathways would likely involve the loss of a nitro group (NO₂), a bromine atom (Br), or combinations thereof. The fragmentation of similar compounds like 1,1-dibromoethane shows characteristic losses of bromine and subsequent fragments. docbrown.info

Ion Predicted m/z Notes
[M+H]⁺198.93491Protonated molecule
[M+Na]⁺220.91685Sodium adduct
[M-H]⁻196.92035Deprotonated molecule
[M]⁺197.92708Molecular ion (⁷⁹Br)
[M+2]⁺199.92498Molecular ion (⁸¹Br)
[M-NO₂]⁺151.93048Loss of a nitro group
[M-Br]⁺118.00108Loss of a bromine atom

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To date, no publicly available crystal structure of this compound or its simple crystalline derivatives has been reported.

Should a suitable crystalline derivative be synthesized, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and intermolecular interactions. This would allow for the unambiguous determination of the geometry around the central carbon atom and the conformation of the nitro groups. Studies on other brominated and nitrated organic compounds have revealed detailed structural insights, including intramolecular and intermolecular interactions that govern the crystal packing. mdpi.comresearchgate.net Such data for a derivative of this compound would be invaluable for understanding its solid-state properties and for computational modeling studies.

Theoretical and Computational Investigations of 1 Bromo 1,1 Dinitroethane

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule like 1-Bromo-1,1-dinitroethane. These methods provide insights into electron distribution, the nature of chemical bonds, and molecular geometry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like this compound, DFT calculations could be employed to determine a variety of properties. For instance, DFT is often used to study energetic materials to predict their trigger bonds and decomposition mechanisms. odu.edu The electronic and geometric structures of molecular anionic energetic materials have been explored using DFT calculations, which help in determining electron binding energies. nih.gov

A typical DFT study on this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequency Analysis: Calculating the vibrational modes to confirm the structure is a true minimum on the potential energy surface and to predict its infrared spectrum.

Electronic Property Calculation: Determining properties such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding the molecule's reactivity.

Although specific data for this compound is unavailable, DFT has been used to study trends in bond dissociation energies of brominated flame retardants, which could offer insights into the C-Br bond in the target molecule. researchgate.net

Ab Initio Methods for Molecular Properties

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods can be computationally intensive but often provide highly accurate results.

For this compound, ab initio calculations could be used to:

Accurately determine molecular geometry and energies.

Calculate excited state properties, which are important for understanding photochemical reactions.

Provide benchmark data to validate less computationally expensive methods like DFT.

Studies on related molecules, such as nitrated cubanes, have utilized ab initio molecular orbital and density functional calculations to understand the interactions between nitro groups. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a conceptual framework that analyzes changes in electron density to understand chemical reactivity and reaction mechanisms. The electron density, a physical observable, can be calculated using DFT or ab initio methods. acs.org

An MEDT study of a reaction involving this compound would focus on:

Analyzing the topology of the electron density to identify bonding patterns.

Tracking the flow of electron density during a reaction to understand bond formation and breaking.

Characterizing the nature of transition states as either electron-rich or electron-poor, providing insight into the reaction's feasibility.

While no MEDT studies on this compound were found, this approach has been applied to understand cycloaddition reactions involving other nitroalkenes. nih.gov

Prediction of Reactivity and Stability Parameters

Computational methods can predict various parameters that correlate with a molecule's reactivity and stability, which is particularly important for energetic materials.

For this compound, these predictions would include:

Bond Dissociation Energies (BDEs): Identifying the weakest bond in the molecule, which is often the "trigger bond" for decomposition. The Wiberg Bond Index (WBI), a measure of electron density in a bond, is also used for this purpose. odu.edu

Heat of Formation: A key parameter for assessing the energetic content of a molecule.

Electrostatic Potential Maps: Visualizing electron-rich and electron-poor regions of the molecule to predict sites of nucleophilic or electrophilic attack.

Reviews on the reactivity of electrophilic nitroalkanes highlight how their electronic structure dictates their chemical behavior. frontiersin.orgnih.gov

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)

Understanding how molecules of this compound interact with each other in the solid or liquid phase is crucial for predicting its bulk properties, such as density and crystal packing.

Molecular modeling techniques can be used to study:

Hydrogen Bonding: Although a C-H bond adjacent to nitro groups can be acidic, the potential for hydrogen bonding in this compound is limited. However, interactions with other molecules (e.g., solvents) could involve hydrogen bonds.

Van der Waals Interactions and Electrostatic Interactions: These non-covalent forces play a significant role in the crystal packing of molecules. Studies on benzene (B151609) and its nitro derivatives have analyzed the role of C-H···O interactions and stacking in crystal formation. researchgate.net

A computational study on this compound would model a cluster of molecules to calculate the interaction energies and predict the most stable crystal structure.

Future Perspectives and Emerging Research Avenues for 1 Bromo 1,1 Dinitroethane

Novel Catalytic and Stereoselective Synthesis Methods

The development of new synthesis methods for nitro compounds is an active area of research. Future efforts for 1-bromo-1,1-dinitroethane could focus on moving beyond traditional nitration and halogenation reactions towards more efficient and selective catalytic processes.

Photoredox Catalysis: A promising avenue is the use of photoredox catalysis. For instance, a method for the direct synthesis of 1-bromo-1-fluoroalkanes has been developed using a photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes. organic-chemistry.org This approach, which utilizes a light-absorbing catalyst to facilitate radical reactions, could potentially be adapted for the synthesis of this compound, offering a milder and more selective alternative to existing methods.

Catalytic Addition Reactions: Research into the catalytic addition of bromonitromethane (B42901) to aldehydes has shown that sodium iodide can effectively catalyze the formation of 1-bromo-1-nitroalkan-2-ols under very mild conditions. nih.gov Exploring similar catalytic systems for the introduction of a second nitro group onto a bromo-nitro-ethane scaffold could lead to more efficient syntheses of this compound.

Stereoselective Synthesis: While this compound itself is achiral, the principles of stereoselective synthesis could be applied to the synthesis of more complex derivatives. Studies on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes demonstrate the potential for controlling the three-dimensional arrangement of atoms in related halogenated compounds. rsc.org Future research could explore the stereoselective synthesis of precursors to chiral derivatives of this compound, which could have applications in areas such as asymmetric catalysis or materials science.

Exploration of New Reaction Landscapes and Transformation Pathways

The reactivity of the gem-dinitro and bromo-substituted carbon atom in this compound suggests a rich landscape for chemical transformations that remains largely unexplored. Future research will likely focus on understanding and exploiting this reactivity to synthesize novel and valuable compounds.

Nucleophilic Substitution Reactions: The bromine atom in this compound is expected to be a good leaving group, making it susceptible to nucleophilic substitution. This could allow for the introduction of a wide variety of functional groups, leading to the synthesis of a diverse library of 1,1-dinitroethane (B1361779) derivatives. The study of nucleophilic aromatic substitution on compounds like 1-bromo-2,4-dinitrobenzene (B145926) provides a well-established precedent for this type of transformation. researchgate.netnih.gov

Radical Chemistry: The presence of nitro groups suggests that this compound could participate in radical reactions. Future studies might investigate its use as a precursor to dinitromethyl radicals, which could then be used in various carbon-carbon bond-forming reactions.

Reductive and Oxidative Transformations: The nitro groups can be reduced to amines or other nitrogen-containing functionalities, while the carbon backbone could be susceptible to oxidative cleavage. A systematic investigation of the reductive and oxidative chemistry of this compound could uncover new synthetic pathways and lead to the creation of novel molecular architectures.

Rational Design of Derivatives with Tunable Properties

A key area of future research will be the rational design and synthesis of derivatives of this compound with properties tailored for specific applications. This involves a deep understanding of structure-property relationships.

Energetic Materials: The high nitrogen and oxygen content of 1,1-dinitroalkanes makes them of interest as energetic materials. nih.govontosight.ai By systematically modifying the structure of this compound, for example, by replacing the bromine atom with other functional groups or by extending the carbon chain, it may be possible to tune its energetic properties, such as density, thermal stability, and sensitivity.

Pharmaceutical and Agrochemical Intermediates: Halogenated and nitrated compounds are common motifs in pharmaceuticals and agrochemicals. The reactivity of this compound could be harnessed to synthesize complex molecules with potential biological activity. The design of these derivatives would be guided by computational modeling and a thorough understanding of the target biological systems.

Materials Science: The introduction of polymerizable groups onto the 1,1-dinitroethane scaffold could lead to the development of new polymers with unique properties, such as high refractive indices or thermal stability. The design of such monomers would require careful consideration of the reactivity of the functional groups and the desired properties of the final polymer.

Integration into Flow Chemistry and Automated Synthesis

The potential hazards associated with gem-dinitro compounds, such as their potential explosiveness, make them ideal candidates for integration into flow chemistry and automated synthesis platforms. nih.govontosight.ai

Enhanced Safety: Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant safety advantages when working with energetic or unstable compounds. The small reaction volumes and precise control over reaction parameters can minimize the risk of runaway reactions.

Improved Efficiency and Scalability: Automated flow synthesis systems can enable the rapid optimization of reaction conditions and the efficient production of this compound and its derivatives on a larger scale. This would be crucial for any potential industrial applications of these compounds. A one-pot strategy for synthesizing alpha-bromoketones from secondary alcohols demonstrates the potential for streamlining multi-step syntheses, a concept that could be applied to the production of this compound derivatives. rsc.org

Advanced Applications in Specialized Chemical Fields

While current applications are limited, future research may uncover specialized uses for this compound and its derivatives in various advanced chemical fields.

Precursors for Heterocyclic Synthesis: The functional groups present in this compound could be utilized in the construction of novel heterocyclic ring systems. For example, the reaction with binucleophiles could lead to the formation of unique nitrogen- and oxygen-containing heterocycles with potential applications in medicinal chemistry or materials science.

Probes for Mechanistic Studies: The unique electronic properties of the gem-dinitro group could make this compound and its derivatives useful as probes for studying reaction mechanisms. For instance, they could be used to investigate the nature of intermediates in certain enzymatic or catalytic reactions.

Niche Applications in Organic Synthesis: As a highly functionalized C2 building block, this compound could find niche applications as a reagent in complex organic syntheses. Its ability to introduce a gem-dinitroethylidene unit could be valuable for the construction of specific target molecules that are difficult to access through other means.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-bromo-1,1-dinitroethane to maximize yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves bromination of 1,1-dinitroethane using brominating agents (e.g., N-bromosuccinimide or HBr/H₂O₂). Key considerations include:
  • Temperature control : Reactions conducted at 0–5°C minimize side reactions like denitration .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic bromination efficiency .
  • Stoichiometry : A 1.2:1 molar ratio of brominating agent to substrate reduces unreacted intermediates .
  • Purification : Distillation under reduced pressure (40–50°C, 10–15 mmHg) followed by recrystallization in ethanol/water yields >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : The bromine atom induces deshielding (~δ 4.5 ppm for adjacent CH₂ groups) , while nitro groups cause distinct splitting patterns due to restricted rotation .
  • IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches appear at 1540 cm⁻¹ and 1370 cm⁻¹, respectively .
  • Mass Spectrometry (MS) : Molecular ion peaks (M⁺) at m/z 212 (C₂H₃BrN₂O₄⁺) with characteristic Br isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm the molecular formula .

Q. What thermodynamic stability assessments are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • DSC/TGA Analysis : Differential scanning calorimetry (DSC) identifies exothermic decomposition peaks above 120°C, necessitating storage below 25°C .
  • Impact Sensitivity Testing : Use a BAM fall hammer apparatus; values >5 J indicate low shock sensitivity .
  • Hydrolytic Stability : Monitor pH changes in aqueous solutions; nitro groups hydrolyze slowly in neutral conditions but rapidly in alkaline media (pH >10) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reaction mechanisms of this compound in nucleophilic substitution (SN1/SN2) versus elimination (E1/E2) pathways?

  • Methodological Answer :
  • SN1 vs SN2 : The bulky dinitro group favors SN1 mechanisms via carbocation intermediates, evidenced by racemization in chiral analogs . Rate laws (first-order in substrate) confirm unimolecular pathways .
  • E1 vs E2 : Base strength determines pathway dominance. Weak bases (e.g., H₂O) promote E1 (rate = k[substrate]), while strong bases (e.g., KOtBu) drive E2 (rate = k[substrate][base]) . Computational studies (DFT) show transition-state stabilization via hyperconjugation between nitro and β-hydrogens .

Q. What computational approaches are effective in predicting the reactivity of this compound in complex reaction networks?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic bromine activation energies (~25 kcal/mol) and regioselectivity in nitration .
  • Machine Learning : Train models on databases (Reaxys, Pistachio) to predict plausible intermediates and side products .
  • Kinetic Monte Carlo Simulations : Simulate multi-step pathways (e.g., bromination followed by nitro-group rearrangement) under varying temperatures .

Q. How should researchers address contradictions in reported kinetic data for this compound’s decomposition reactions?

  • Methodological Answer :
  • Meta-Analysis : Aggregate datasets from literature (e.g., Arrhenius parameters) and apply statistical weighting to resolve discrepancies .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track decomposition pathways via MS/MS fragmentation .
  • In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., nitroxyl radicals) during thermal degradation .

Safety and Handling Protocols

Q. What are the best practices for mitigating hazards during large-scale reactions involving this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor accumulation (TLV = 0.1 ppm) .
  • Quenching Protocols : Neutralize excess bromine with 10% Na₂S₂O₃ solutions before disposal .
  • Spill Management : Adsorb spills with vermiculite; avoid combustible materials due to oxidative nitro groups .

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